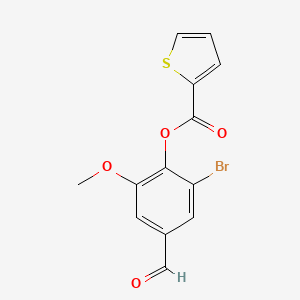![molecular formula C17H18O4 B4930971 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4930971.png)
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA belongs to the family of benzaldehydes and is often used as a building block in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood. However, it is believed that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde interacts with biological molecules, such as enzymes and proteins, through covalent bonding or non-covalent interactions. This interaction can lead to changes in the biological activity of the molecule and can be used for the detection of enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde are not well-understood. However, it has been reported that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can cause cytotoxicity in cancer cells and can inhibit the growth of bacteria. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been reported to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is its versatility in scientific research applications. It can be used as a building block in the synthesis of other organic compounds or as a fluorescent probe for the detection of enzymes and proteins. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is relatively easy to synthesize and is commercially available.
However, there are also some limitations to the use of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in lab experiments. For example, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be toxic to cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde. One area of interest is the development of new organic compounds with potential biological activity. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be used as a building block in the synthesis of these compounds, which can be tested for their biological activity. Additionally, research can be conducted to better understand the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde and its interaction with biological molecules. This can lead to the development of new methods for the detection of enzymes and proteins. Finally, research can be conducted to explore the potential applications of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in optoelectronics and nanotechnology.
Métodos De Síntesis
The synthesis of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves the reaction of 3-methoxyphenol with 3-chloropropylbenzene, followed by a reaction with sodium hydroxide and benzaldehyde. The final product is obtained by recrystallization from ethanol. This synthesis method is well-established and has been used in various studies.
Aplicaciones Científicas De Investigación
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in various scientific research applications. For example, it has been used as a fluorescent probe for the detection of enzymes and proteins. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has also been used in the synthesis of new organic compounds with potential biological activity, such as anticancer agents and antibiotics. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in the development of new materials with potential applications in optoelectronics and nanotechnology.
Propiedades
IUPAC Name |
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-6-3-8-17(12-15)21-10-4-9-20-16-7-2-5-14(11-16)13-18/h2-3,5-8,11-13H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYXZLECXHFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)
![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)